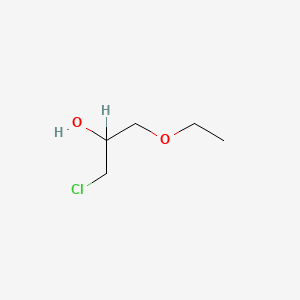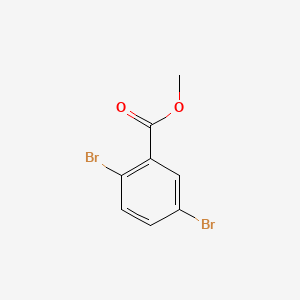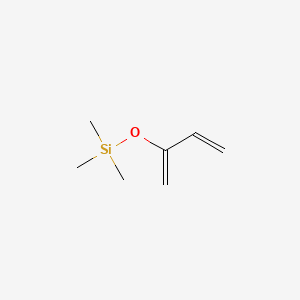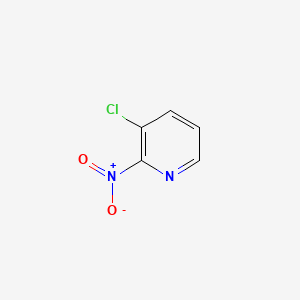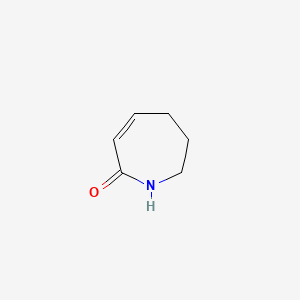
2-Methyl-5-(4-methylphenyl)-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4-methylphenyl)-1-pentene, also known as p-menth-1-ene, is a chemical compound that belongs to the class of terpenes. It is a colorless liquid with a strong odor and is commonly used in the fragrance industry. In recent years, 2-Methyl-5-(4-methylphenyl)-1-pentene has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Applications De Recherche Scientifique
Catalyst and Polymer Research
A significant application of 2-Methyl-5-(4-methylphenyl)-1-pentene and related compounds in scientific research is in the field of catalyst development and polymerization processes. Research has focused on understanding the behavior of catalysts in polymerizing specific olefins, including 4-methyl-1-pentene, which is closely related to the compound . For instance, studies have examined the polymerization of 1-pentene and 4-methyl-1-pentene using various symmetric and asymmetric zirconocene catalysts, highlighting the influence of polymerization conditions and catalyst structure on the resulting polymer properties (Descour et al., 2011). This research contributes to the broader understanding of polymer synthesis and the development of new polymeric materials with tailored properties.
Material Science and Energy Storage
Another important area of application is in material science, particularly in the development of high-performance dielectric materials for energy storage. Poly-4-methyl-1-pentene, for example, has been identified as a promising material due to its transparent, high melting point nature, and dielectric performance comparable to that of biaxially oriented polypropylene (BOPP). Its suitability as a matrix material in polymer composites for electrical capacitors has attracted research attention, aiming to meet industrial demands for capacitors with high energy density, high breakdown strength, and capability to operate at high temperatures (Ghule et al., 2021).
Synthetic Chemistry and Organic Synthesis
In synthetic chemistry, the manipulation of compounds similar to 2-Methyl-5-(4-methylphenyl)-1-pentene involves complex reactions that lead to the synthesis of industrially relevant chemicals and intermediates. For example, the isomerization reactions facilitated by specific catalysts transform olefins into valuable compounds with potential applications in organic synthesis. These reactions play a crucial role in the development of new synthetic pathways and the production of chemicals with diverse functionalities (Wakamatsu et al., 2000).
Environmental and Combustion Studies
Research into the combustion characteristics of various pentene isomers, including those structurally related to 2-Methyl-5-(4-methylphenyl)-1-pentene, has provided insights into their behavior in laminar flames. These studies are essential for understanding the combustion processes of different fuels and designing combustion systems with improved efficiency and reduced emissions. The laminar flame speeds of pentene isomers have been investigated, offering valuable data for optimizing combustion conditions in industrial applications (Cheng et al., 2017).
Propriétés
IUPAC Name |
1-methyl-4-(4-methylpent-4-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)5-4-6-13-9-7-12(3)8-10-13/h7-10H,1,4-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKCKIWOJXTRFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341874 |
Source


|
| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methylphenyl)-1-pentene | |
CAS RN |
74672-08-5 |
Source


|
| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




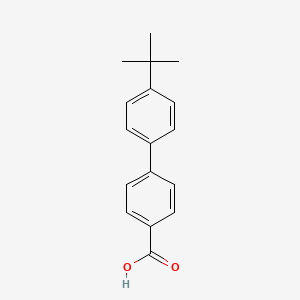
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)


